molecular formula C14H10N4O5S B2691209 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 921122-86-3

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B2691209
M. Wt: 346.32
InChI Key: SGWYTEAPYSAXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise as a tool for investigating various biological processes and has been the subject of several studies in recent years. In

Scientific Research Applications

Antidiabetic Activity

One notable application of derivatives related to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is in the development of antidiabetic agents. Lalpara et al. (2021) synthesized a series of compounds, including N-substituted derivatives with antidiabetic potential. These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, indicating their potential role in managing diabetes through enzyme inhibition mechanisms (Lalpara et al., 2021).

Cytotoxic Evaluation

Another research domain focuses on evaluating the cytotoxicity of 1,3,4-oxadiazole derivatives containing the 5-phenyl thiophene moiety, aimed at discovering potential anticancer agents. Adimule et al. (2014) synthesized novel derivatives and assessed their anticancer properties against several cancer cell lines, including HepG2, Caco-2, and PANC-1. Their findings suggest the potential of these derivatives in cancer therapy, highlighting the importance of structural modification for enhanced activity (Adimule et al., 2014).

Corrosion Inhibition

In the field of materials science, derivatives of 1,3,4-oxadiazole, including those similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, have been studied for their corrosion inhibition properties. Bouklah et al. (2006) investigated 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole for its ability to inhibit steel corrosion in sulfuric acid media. Their study provides insight into the adsorption behavior of oxadiazole molecules on metal surfaces, suggesting their potential as corrosion inhibitors (Bouklah et al., 2006).

Nematocidal Activity

Moreover, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Liu et al. (2022) discovered that certain compounds exhibited significant activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease. This research highlights the potential of such compounds in agricultural applications to control nematode infestations (Liu et al., 2022).

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c1-22-9-4-2-8(3-5-9)13-16-17-14(23-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWYTEAPYSAXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

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